molecular formula C18H19BrN2OS B5056894 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide CAS No. 6399-82-2

3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5056894
CAS RN: 6399-82-2
M. Wt: 391.3 g/mol
InChI Key: AUWPZZJFYKXWIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed through single crystal X-ray analysis . This method can provide detailed information about the arrangement of atoms in a crystal and the chemical bonds between them .


Chemical Reactions Analysis

Reactions at the benzylic position are often involved in the synthesis of similar compounds . These can include free radical bromination, nucleophilic substitution, and oxidation .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effect. For similar compounds, this can involve interactions with enzymes such as elastase .

properties

IUPAC Name

3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2OS/c1-2-3-5-13-8-10-16(11-9-13)20-18(23)21-17(22)14-6-4-7-15(19)12-14/h4,6-12H,2-3,5H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPZZJFYKXWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367653
Record name 3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6399-82-2
Record name 3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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